
(Z)-5-(3-methoxybenzylidene)-3-(4-oxo-4-(piperidin-1-yl)butyl)-2-thioxothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-5-(3-methoxybenzylidene)-3-(4-oxo-4-(piperidin-1-yl)butyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C20H24N2O3S2 and its molecular weight is 404.54. The purity is usually 95%.
BenchChem offers high-quality (Z)-5-(3-methoxybenzylidene)-3-(4-oxo-4-(piperidin-1-yl)butyl)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-5-(3-methoxybenzylidene)-3-(4-oxo-4-(piperidin-1-yl)butyl)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antioxidant Properties
(Z)-5-(3-methoxybenzylidene)-3-(4-oxo-4-(piperidin-1-yl)butyl)-2-thioxothiazolidin-4-one, as a derivative of Thiazolidinone, has been investigated for its antioxidant properties. In a study focusing on Thiazolidinone derivatives, these compounds were tested as antioxidants for local base stock. Their efficiency was evaluated by monitoring changes in total acid number and viscosity, revealing a specific efficiency order among the derivatives. Quantum chemical parameters like the lowest unoccupied molecular orbital (LUMO), the highest occupied molecular orbital (HOMO) energy levels, and the energy gap (EHOMO-ELUMO) were calculated, aligning with the experimental results (Mohammed, Attia, Nessim, Shaaban, & El-Bassoussi, 2019).
Supramolecular Structures and Hydrogen Bonding
The supramolecular structures of various Thiazolidin-4-ones, including derivatives similar to the compound , were studied to understand their hydrogen bonding patterns. These studies provide insights into the molecular interactions and crystal structures of these compounds, which are essential for understanding their chemical behavior and potential applications in various fields (Delgado, Quiroga, Cobo, Low, & Glidewell, 2005).
Antimicrobial and Anticancer Potential
Thiazolidin-4-one derivatives have been synthesized and evaluated for their antimicrobial and anticancer potentials. One study demonstrated that specific derivatives showed significant activity against microbial agents and cancer cells, indicating their potential use in medical applications (Deep, Kumar, Narasimhan, Lim, Ramasamy, Mishra, & Mani, 2016).
Novel Applications in Photodynamic Therapy
A specific derivative of Thiazolidin-4-one was synthesized and characterized for its potential in photodynamic therapy, a treatment method for cancer. The study focused on its spectroscopic, photophysical, and photochemical properties, highlighting its high singlet oxygen quantum yield, which is crucial for its effectiveness in this therapeutic approach (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Structural Analysis
Further research has been conducted on the synthesis and molecular structure of Thiazolidin-4-one derivatives. These studies involve the exploration of various synthetic pathways and the detailed analysis of molecular structures using techniques like X-ray diffraction. Such research provides a foundational understanding of the chemical nature and potential applications of these compounds (Benhalima, Toubal, Chouaih, Chita, Maggi, Djafri, & Hamzaoui, 2011).
特性
IUPAC Name |
(5Z)-5-[(3-methoxyphenyl)methylidene]-3-(4-oxo-4-piperidin-1-ylbutyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S2/c1-25-16-8-5-7-15(13-16)14-17-19(24)22(20(26)27-17)12-6-9-18(23)21-10-3-2-4-11-21/h5,7-8,13-14H,2-4,6,9-12H2,1H3/b17-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWHKRZHLMSOPU-VKAVYKQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-(3-methoxybenzylidene)-3-(4-oxo-4-(piperidin-1-yl)butyl)-2-thioxothiazolidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

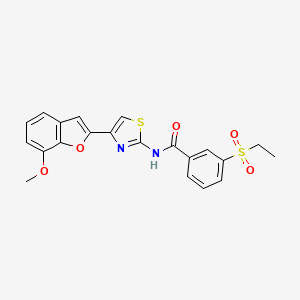
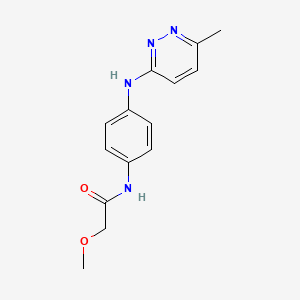
![N-ethyl-N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2656969.png)
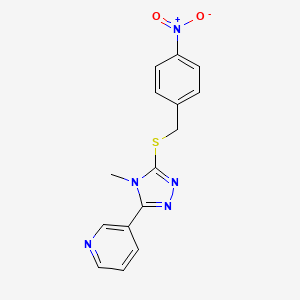
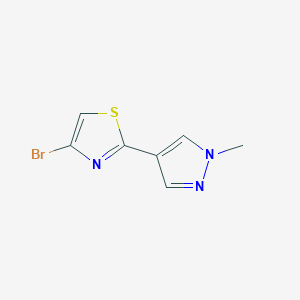
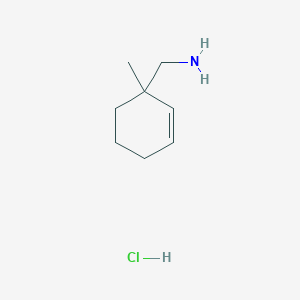

![2-(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2656978.png)
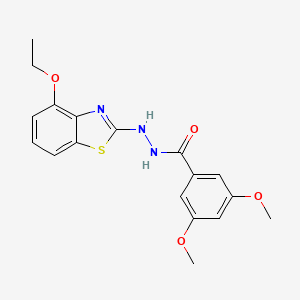
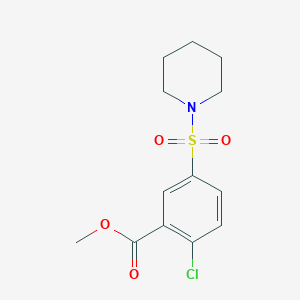
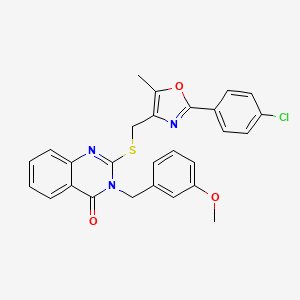

![3-[(2,5-dimethylphenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2656985.png)
![Dimethyl 5-(4-methoxyphenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2656986.png)